

Technical Support Center: Validating Your New IMP2 Antibody

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imp2-IN-3*

Cat. No.: *B12386683*

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the specificity of a new antibody against the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2).

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps to validate the specificity of a new IMP2 antibody?

A1: The initial and most critical step is to perform a Western blot analysis using lysates from cell lines with known high and low expression of IMP2, and most importantly, a knockout (KO) or knockdown (KD) cell line where the IMP2 gene has been silenced or removed.^{[1][2]} A specific antibody should detect a band at the correct molecular weight for IMP2 (approximately 66 kDa for isoform 1 and 62 kDa for isoform 2) in the positive control cell lines and show no corresponding band in the KO/KD cell line.^[3]

Q2: How can I confirm the molecular weight of IMP2 in my samples?

A2: The expected molecular weight of human IMP2 is approximately 66 kDa.^{[4][5]} However, this can vary slightly due to post-translational modifications. It is recommended to run a lysate from a cell line known to express IMP2, such as RD or Rh30 human rhabdomyosarcoma cells, alongside your experimental samples as a positive control.^[6]

Q3: My Western blot shows multiple bands. What could be the reason?

A3: Multiple bands can be due to several factors:

- Splice variants: IMP2 has known splice variants which may appear as distinct bands.[3]
- Post-translational modifications: Phosphorylation, ubiquitination, or other modifications can alter the protein's migration.
- Non-specific binding: The antibody may be cross-reacting with other proteins. To address this, optimize your antibody dilution and blocking conditions.[7] Using a monoclonal antibody can sometimes reduce non-specific binding compared to a polyclonal antibody.[8]
- Protein degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.[9]

Q4: What is an appropriate negative control for my experiments?

A4: The gold standard negative control is a cell line or tissue sample where the IMP2 gene has been knocked out or its expression significantly knocked down using techniques like CRISPR/Cas9 or siRNA/shRNA.[1][2] If a knockout model is not available, you can use a cell line with very low or undetectable levels of IMP2 expression. Additionally, an isotype control antibody of the same immunoglobulin class and from the same host species should be used to control for non-specific binding of the antibody itself.

Q5: How can I test the antibody's performance in applications other than Western blotting?

A5: Once specificity is confirmed by Western blotting, you can validate the antibody for other applications such as immunofluorescence (IF), immunoprecipitation (IP), and immunohistochemistry (IHC). For each application, it is crucial to perform appropriate controls, including using knockout/knockdown cells for IF and IHC, and performing IP followed by mass spectrometry (IP-MS) to identify the precipitated protein and its interactors.[10][11][12]

Troubleshooting Guides

Western Blotting

Problem	Possible Cause	Recommended Solution
Weak or No Signal	Low abundance of IMP2 in the sample.	Increase the amount of protein loaded per well (20-40 µg of total protein is a good starting point).[7][9] Consider using a cell line known to have higher IMP2 expression.[6]
Inefficient antibody binding.	Optimize the primary antibody concentration and incubation time. Try incubating overnight at 4°C.[13][14]	
Poor protein transfer to the membrane.	Confirm transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) based on the molecular weight of IMP2.[9]	
High Background	Antibody concentration is too high.	Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[13]
Insufficient blocking.	Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[7]	
Inadequate washing.	Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.[15]	

Immunofluorescence (IF)

Problem	Possible Cause	Recommended Solution
Weak or No Signal	Low IMP2 expression.	Use a cell line with known IMP2 expression as a positive control. [16]
Inefficient antibody penetration.	Ensure cells are properly permeabilized. The choice of fixation and permeabilization agents can be critical. [17]	
Antibody not suitable for IF.	Not all antibodies that work for Western blotting will work for IF. Check the antibody datasheet for validated applications. [18]	
High Background	Primary or secondary antibody concentration is too high.	Perform a titration of both antibodies to determine the optimal concentrations. [15]
Insufficient blocking.	Use a blocking solution containing normal serum from the same species as the secondary antibody. [19]	
Autofluorescence of the sample.	Include an unstained control to assess the level of autofluorescence. [19]	

Experimental Protocols

Protocol 1: Western Blot Validation using Knockout (KO) Cell Lysates

This protocol describes the validation of a new IMP2 antibody by comparing its binding to wild-type (WT) and IMP2-KO cell lysates.

Materials:

- Wild-type (WT) and IMP2-KO cell lysates
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary IMP2 antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell lysates from both WT and IMP2-KO cells.
- Determine protein concentration using a standard assay (e.g., BCA).
- Load equal amounts of protein (e.g., 30 µg) from WT and KO lysates onto an SDS-PAGE gel.
- Separate proteins by electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary IMP2 antibody (at an optimized dilution) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add the chemiluminescent substrate and visualize the bands using an imaging system.

Expected Results: A specific band corresponding to the molecular weight of IMP2 should be present in the WT lane and absent in the KO lane.

Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol outlines the procedure for using the new IMP2 antibody to immunoprecipitate endogenous IMP2 and identify its interacting partners.

Materials:

- Cell lysate from a cell line expressing IMP2
- IP lysis buffer (non-denaturing)
- Primary IMP2 antibody
- Isotype control antibody
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- Mass spectrometer

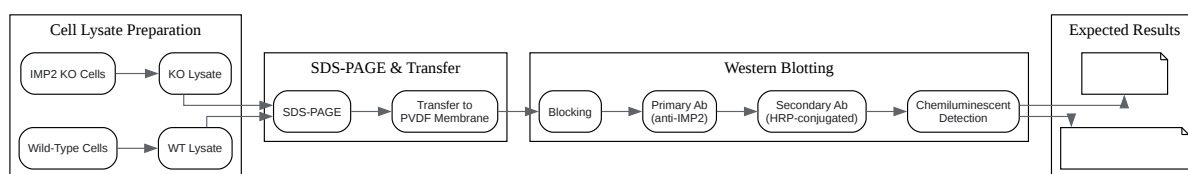
Procedure:

- Pre-clear the cell lysate by incubating with magnetic beads for 1 hour at 4°C.

- Incubate the pre-cleared lysate with the primary IMP2 antibody or an isotype control antibody overnight at 4°C.
- Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specific binders.
- Elute the bound proteins from the beads using elution buffer.
- Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion).
- Analyze the samples by mass spectrometry to identify the proteins that were co-immunoprecipitated with IMP2.

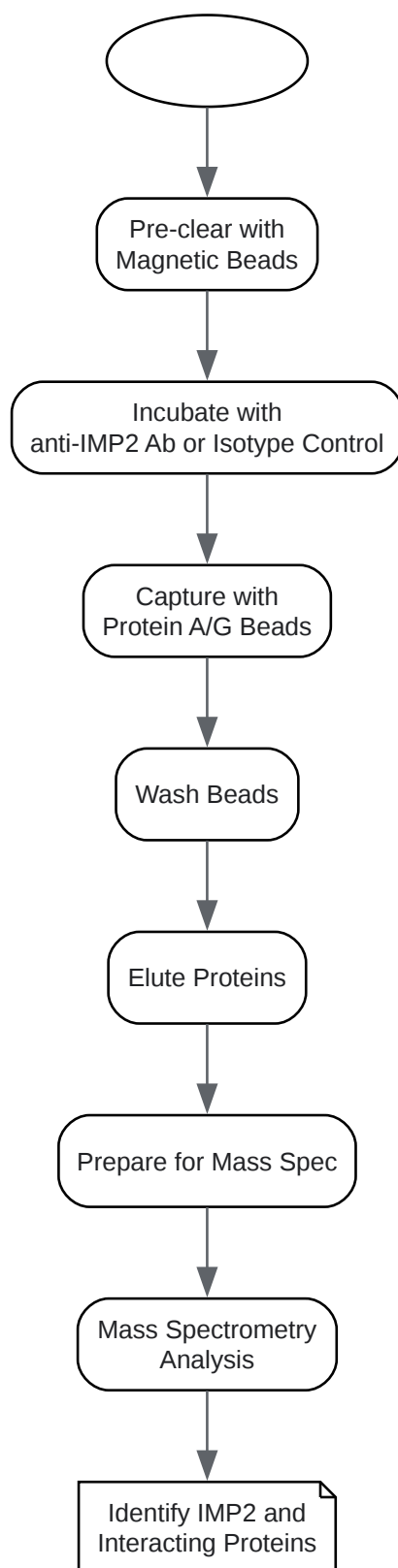
Expected Results: IMP2 should be identified with high confidence in the sample immunoprecipitated with the IMP2 antibody and not in the isotype control. Additional proteins identified are potential interacting partners of IMP2.

Visualizations



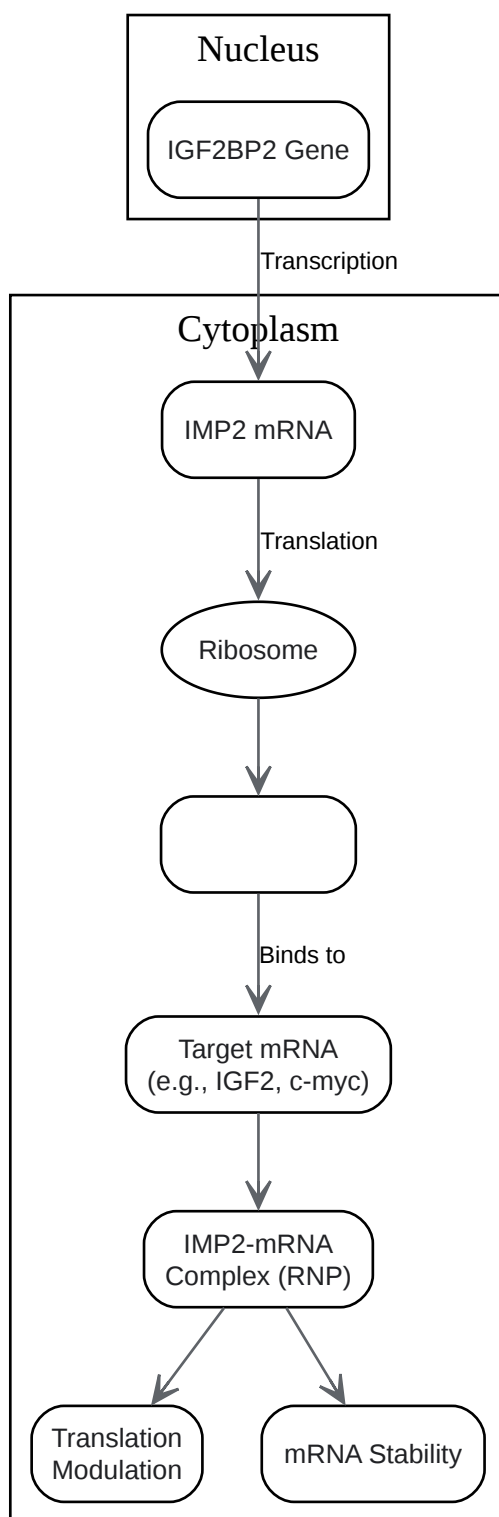
[Click to download full resolution via product page](#)

Caption: Workflow for IMP2 antibody validation using Western blotting with knockout cells.



[Click to download full resolution via product page](#)

Caption: Workflow for identifying IMP2 interacting partners using IP-Mass Spectrometry.



[Click to download full resolution via product page](#)

Caption: Simplified overview of IMP2's role in post-transcriptional regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpess.com]
- 2. The RNA binding protein IGF2BP2/IMP2 alters the cargo of cancer cell-derived extracellular vesicles supporting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP2 (D4R2F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. static.abclonal.com [static.abclonal.com]
- 5. Anti-IGF2BP2/IMP-2 antibody [EPR6741(B)] (ab124930) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. You are being redirected... [prosci-inc.com]
- 8. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 12. cusabio.com [cusabio.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. sinobiological.com [sinobiological.com]
- 15. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 18. IMP2/IGF2BP2 Antibody - BSA Free (NBP1-33728): Novus Biologicals [novusbio.com]

- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Technical Support Center: Validating Your New IMP2 Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386683#validating-the-specificity-of-a-new-imp2-antibody]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com